molecular formula C12H11ClO3 B1621344 ethyl 6-chloro-2H-chromene-3-carboxylate CAS No. 66670-54-0

ethyl 6-chloro-2H-chromene-3-carboxylate

Cat. No. B1621344
CAS RN: 66670-54-0
M. Wt: 238.66 g/mol
InChI Key: GROZIKGJLUCJFB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2H-chromene-3-carboxylate is an organic compound that belongs to the class of substituted chromene derivatives . It has a molecular weight of 238.67 .


Molecular Structure Analysis

The molecular formula of this compound is C12H11ClO3 . The InChI code for this compound is 1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-(Trifluoroacetyl)coumarins : A study by Chizhov et al. (2008) demonstrates the synthesis of ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation, followed by recyclization to form previously unknown 3-(trifluoroacetyl)coumarins. This research highlights the versatility of chromene derivatives in synthesizing coumarin compounds with potential applications in organic chemistry and material science Chizhov et al., 2008.

  • Facile Synthesis of Substituted 2H-Chromene-3-Carboxylates : Sairam et al. (2015) developed an efficient and simple protocol for preparing ethyl 2-oxo-2H-chromene-3-carboxylates through the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This method showcases the potential for synthesizing chromene derivatives with varied substitutions, which could be useful in developing new materials and pharmaceuticals Sairam et al., 2015.

Pharmacological Activities and Potential Therapeutic Applications

  • Anticancer Activity : Das et al. (2009) explored the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues, demonstrating their ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. This research signifies the potential of chromene derivatives in developing anticancer agents capable of overcoming drug resistance Das et al., 2009.

  • Antimicrobial Activity Against Mycobacterium Tuberculosis : Hwang et al. (2013) identified chlorinated coumarins from the polypore mushroom Fomitopsis officinalis, including ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate, with activity against Mycobacterium tuberculosis. This study highlights the potential of naturally occurring and synthetically modified chromene derivatives as antimicrobial agents Hwang et al., 2013.

Safety and Hazards

This compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes like monoamine oxidase . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase results in enzyme inhibition, which can alter neurotransmitter levels . Additionally, this compound can induce changes in gene expression, influencing cellular functions and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that coumarin derivatives, including this compound, remain stable under specific conditions, ensuring consistent biological activity . Prolonged exposure may lead to degradation, affecting its efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antioxidant and antitumor activities. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of monoamine oxidase affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound may influence the metabolism of other biomolecules, contributing to its diverse biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . This distribution pattern ensures that the compound reaches its site of action, exerting its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended biomolecules, leading to the desired biological effects .

properties

IUPAC Name

ethyl 6-chloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZIKGJLUCJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363091
Record name ethyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66670-54-0
Record name ethyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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